4-(N-Boc-piperidin-4-yl)pyrimidine
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 4-pyrimidin-4-ylpiperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O2/c1-14(2,3)19-13(18)17-8-5-11(6-9-17)12-4-7-15-10-16-12/h4,7,10-11H,5-6,8-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGAJLVHNOQNURC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2=NC=NC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
The Significance of Piperidine Substituted Pyrimidine Scaffolds in Chemical Synthesis
Piperidine (B6355638) and pyrimidine (B1678525) moieties are prevalent in a vast array of biologically active compounds and approved pharmaceuticals. The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, offers a three-dimensional structure that can lead to enhanced protein-ligand interactions, which is often not achievable with flat aromatic rings. lifechemicals.com This structural feature is crucial in designing molecules with improved potency and selectivity. researchgate.net The introduction of piperidine scaffolds can modulate physicochemical properties, enhance biological activities, and improve pharmacokinetic profiles of drug candidates. researchgate.net
Similarly, the pyrimidine ring is a key component in numerous bioactive molecules, including several anticancer and antiviral drugs. The combination of these two scaffolds in piperidine-substituted pyrimidines creates a versatile platform for the development of novel therapeutic agents. These hybrid structures are explored for a wide range of pharmacological activities, including their potential as kinase inhibitors, central nervous system agents, and antiviral compounds.
A Historical Look at the Boc Protecting Group in Piperidine Chemistry
The use of protecting groups is a fundamental strategy in organic synthesis to temporarily mask a reactive functional group, allowing for chemical modifications at other positions of the molecule. The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for amines, including the nitrogen atom in the piperidine (B6355638) ring. chemicalbook.comgoogle.com
The popularity of the Boc group stems from its ease of introduction and its stability under a wide range of reaction conditions, yet it can be readily removed under mild acidic conditions. This orthogonality allows for selective deprotection without affecting other acid-labile or base-labile groups within the molecule. In the context of piperidine chemistry, the Boc group provides a reliable method to control the reactivity of the piperidine nitrogen, enabling chemists to perform modifications on other parts of the molecule with high precision. whiterose.ac.uk The development and application of the Boc protecting group have been instrumental in the synthesis of complex piperidine-containing natural products and pharmaceuticals.
The Structural Framework of 4 N Boc Piperidin 4 Yl Pyrimidine
The chemical structure of 4-(N-Boc-piperidin-4-yl)pyrimidine is characterized by a pyrimidine (B1678525) ring attached to the 4-position of a piperidine (B6355638) ring. The nitrogen atom of the piperidine ring is protected by a tert-butyloxycarbonyl (Boc) group.
| Property | Data |
| Molecular Formula | C14H21N3O2 |
| CAS Number | 1266114-58-2 keyorganics.net |
The presence of the Boc group on the piperidine nitrogen prevents its participation in reactions, thereby directing functionalization to other parts of the molecule, most commonly the pyrimidine ring. The pyrimidine ring itself offers sites for further substitution, allowing for the creation of a diverse library of compounds from this single intermediate.
Research Trajectories for 4 N Boc Piperidin 4 Yl Pyrimidine
General Strategies for N-Boc-Protected Piperidines as Building Blocks
The N-Boc-protected piperidine moiety is a ubiquitous structural motif in pharmaceutical agents. Its synthesis is a critical first step in the preparation of this compound.
Synthesis of N-Boc-4-piperidinone as a Precursor
A common and pivotal precursor for various piperidine derivatives is N-Boc-4-piperidinone. Its synthesis is typically achieved through the protection of the nitrogen atom of 4-piperidone (B1582916). A widely employed method involves the reaction of 4-piperidone monohydrate hydrochloride with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. chemicalbook.com
A typical procedure involves dissolving 4-piperidone monohydrate hydrochloride in a suitable solvent like methanol. A base, such as triethylamine (B128534), is added to neutralize the hydrochloride salt. Subsequently, Boc₂O is introduced, often with a catalytic amount of 4-(dimethylamino)pyridine (DMAP), to facilitate the reaction. chemicalbook.com The reaction is generally stirred at ambient temperature for an extended period to ensure complete conversion. Workup involves removing the solvent, followed by an aqueous workup and extraction with an organic solvent like dichloromethane (B109758). The final product, N-Boc-4-piperidone, is typically obtained as a white solid in high yield. chemicalbook.com
| Starting Material | Reagents | Solvent | Product | Yield | Ref |
| 4-Piperidone monohydrate hydrochloride | Triethylamine, Di-tert-butyl dicarbonate, 4-(Dimethylamino)pyridine | Methanol | N-Boc-4-piperidone | Quantitative | chemicalbook.com |
| 4-Piperidone hydrochloride hydrate | Liquid ammonia, Toluene, Methanol, Sodium borohydride, Di-tert-butyl dicarbonate, Potassium carbonate | Water, Toluene, Methanol | N-Boc-4-hydroxypiperidine | High | google.com |
Reductive Amination Approaches to N-Boc-Protected Piperidine Derivatives
Reductive amination is a powerful and versatile method for the formation of C-N bonds and is frequently used to introduce substituents onto the piperidine ring, starting from N-Boc-4-piperidinone. dtic.milresearchgate.net This reaction involves the condensation of the ketone with a primary or secondary amine to form an iminium ion intermediate, which is then reduced in situ to the corresponding amine.
A common reducing agent for this transformation is sodium triacetoxyborohydride (B8407120) (STAB), which is known for its mildness and selectivity. dtic.mil For instance, the reductive amination of N-Boc-4-piperidinone with aniline (B41778) using STAB in a solvent like dichloromethane or 1,2-dichloroethane (B1671644) effectively produces tert-butyl 4-(phenylamino)piperidine-1-carboxylate. dtic.mil Acetic acid is often added to catalyze the formation of the iminium ion. dtic.mil Alternative reducing agents such as sodium cyanoborohydride have also been employed. dtic.mil Furthermore, palladium-catalyzed hydrogenative reductive amination offers another route to these derivatives. dtic.mil
A one-pot tandem approach combining direct reductive amination with N-Boc protection has also been developed. This method efficiently synthesizes N-Boc protected secondary amines from aldehydes or ketones and primary amines using a (Boc)₂O/STAB system. nih.gov
| Ketone | Amine | Reducing Agent | Solvent | Product | Ref |
| N-Boc-4-piperidinone | Aniline | Sodium triacetoxyborohydride | Dichloromethane | tert-Butyl 4-(phenylamino)piperidine-1-carboxylate | dtic.mil |
| N-Boc-4-piperidinone | 3,4-Dichloroaniline | Not Specified | Not Specified | N-(3,4-dichlorophenyl)-N-Boc-piperidin-4-amine | researchgate.net |
| 1-Benzyl-4-piperidone | γ- or δ-amino esters/acids | Sodium triacetoxyborohydride | Not Specified | 1-Piperidin-4-yl-substituted butyro- and valerolactams | researchgate.net |
Cyclization Reactions for Piperidine Core Formation
While starting from pre-existing piperidine rings is common, the construction of the piperidine core itself through cyclization reactions is a fundamental strategy in organic synthesis. nih.gov Various methods exist, including intramolecular cyclization of amino-aldehydes, oxidative amination of alkenes, and radical-mediated cyclizations. nih.gov
For instance, a gold(I)-catalyzed oxidative amination of non-activated alkenes can form substituted piperidines. nih.gov Palladium catalysis has also been utilized for enantioselective versions of this reaction. nih.gov Radical cyclizations, such as those mediated by cobalt(II) catalysts, provide another avenue to the piperidine skeleton. nih.gov Additionally, electroreductive cyclization of imines with terminal dihaloalkanes has been shown to produce piperidine derivatives. nih.govbeilstein-journals.org A one-pot synthesis from alkyl dihalides and primary amines under microwave irradiation offers a simple and efficient route. organic-chemistry.org
Pyrimidine Ring Construction Strategies Utilizing Piperidine Moieties
Once the N-Boc-protected piperidine fragment is synthesized, the next crucial step is its attachment to a pyrimidine ring to form the final product. Two primary strategies are employed for this purpose: nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNAr) with Halogenated Pyrimidines
Nucleophilic aromatic substitution (SNAr) is a widely used method for forming carbon-heteroatom bonds on aromatic and heteroaromatic rings. In the context of this compound synthesis, this typically involves the reaction of an N-Boc-protected piperidine nucleophile with a halogenated pyrimidine. The reaction is facilitated by the presence of electron-withdrawing groups on the pyrimidine ring, which activate the ring towards nucleophilic attack. nih.govstackexchange.comlibretexts.org
The reaction generally proceeds by the addition of the nucleophile to the electron-deficient pyrimidine ring, forming a resonance-stabilized intermediate (a Meisenheimer complex), followed by the elimination of the halide leaving group. libretexts.org The regioselectivity of the attack is influenced by the position of the leaving group and any activating groups on the pyrimidine ring, with positions 2 and 4 being particularly susceptible to nucleophilic attack. stackexchange.com For example, the reaction of a piperidine derivative with a 2- or 4-chloropyrimidine (B154816) in the presence of a base can lead to the desired coupled product. The choice of solvent and base can be critical for the success of the reaction. nih.gov
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura) for Pyrimidine-Piperidine Linkage
Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, have become indispensable tools in modern organic synthesis for the formation of carbon-carbon bonds. nih.govlibretexts.org This reaction can be adapted to form the pyrimidine-piperidine linkage.
In a typical Suzuki-Miyaura reaction, an organoboron compound (e.g., a piperidinylboronic acid or ester) is coupled with a halogenated pyrimidine in the presence of a palladium catalyst and a base. academie-sciences.frmdpi.com The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the halopyrimidine, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the desired product and regenerate the catalyst. libretexts.org This method offers a high degree of functional group tolerance and allows for the coupling of a wide range of substrates. nih.gov The synthesis of abemaciclib, an approved drug, incorporates a Suzuki cross-coupling reaction to form a C-N bond with a pyrimidine ring. nih.gov
| Aryl/Heteroaryl Halide | Boronic Acid/Ester | Catalyst/Base | Product | Ref |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Various aryl/heteroaryl boronic acids | Pd(PPh₃)₄ / K₃PO₄ | 5-([1,1'-biphenyl]-4-yl)-4,6-dichloropyrimidines | mdpi.com |
| 2,4,6-Trichloropyrido[2,3-d]pyrimidine | 4-Methoxyphenyl boronic acid | Pd(PPh₃)₄ / K₂CO₃ | 2,4-Dichloro-6-(4-methoxyphenyl)pyrido[2,3-d]pyrimidine | academie-sciences.fr |
Buchwald-Hartwig Amination in Pyrimidine-Piperidine Bond Formation
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. wikipedia.org This reaction is particularly useful for coupling amines with aryl halides, a common method for synthesizing aryl amines. wikipedia.org In the context of this compound synthesis, this reaction facilitates the crucial bond formation between the pyrimidine ring and the piperidine moiety.
The general mechanism involves the oxidative addition of an aryl halide to a palladium(0) complex, followed by coordination of the amine, deprotonation, and finally, reductive elimination to yield the desired aryl amine and regenerate the palladium(0) catalyst. wikipedia.org The choice of ligands is critical for the success of the Buchwald-Hartwig amination. Bidentate phosphine (B1218219) ligands like BINAP and DPPF, as well as sterically hindered ligands, have been developed to improve reaction rates, yields, and substrate scope, allowing for the coupling of a wide range of amines and aryl halides under milder conditions. wikipedia.org
For the synthesis of pyrimidine-piperidine structures, a typical procedure would involve reacting a halogenated pyrimidine with N-Boc-4-aminopiperidine in the presence of a palladium catalyst and a suitable base. researchgate.netnih.gov This method provides a direct and efficient route to the target compound. The reaction's versatility allows for the introduction of various substituents on both the pyrimidine and piperidine rings, making it a valuable tool in medicinal chemistry for creating libraries of compounds for drug discovery. researchgate.netacsgcipr.org
Table 1: Key Components in Buchwald-Hartwig Amination for Pyrimidine-Piperidine Synthesis
| Component | Function | Examples |
| Aryl Halide | Pyrimidine precursor | 2,4,6-trichloropyrimidine, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine |
| Amine | Piperidine precursor | 4-amino-1-Boc-piperidine, N-Boc-piperazine |
| Catalyst | Facilitates C-N bond formation | Pd(OAc)₂, Pd₂(dba)₃, dichlorobis(triphenylphosphine)Pd(II) |
| Ligand | Stabilizes and activates the catalyst | Xantphos, BINAP, DPPF |
| Base | Promotes the reaction | NaOtBu, K₂CO₃, Cs₂CO₃ |
Cyclocondensation and Cyclization Reactions for Pyrimidine Ring Assembly
Cyclocondensation and cyclization reactions are fundamental strategies for the construction of the pyrimidine ring. mdpi.com These reactions typically involve the condensation of a 1,3-dicarbonyl compound or its equivalent with an amidine or a similar nitrogen-containing species. mdpi.comorganic-chemistry.org
One common approach involves the reaction of β-keto esters with amidines, which can be promoted by ultrasound irradiation to achieve high yields. organic-chemistry.org Another method utilizes the reaction of enamines with triethyl orthoformate and ammonium (B1175870) acetate, catalyzed by zinc chloride, to produce 4,5-disubstituted pyrimidines. organic-chemistry.org Multicomponent reactions, such as the Biginelli reaction, also provide an efficient pathway to functionalized pyrimidines. mdpi.com
For the synthesis of pyrimidines bearing a piperidine substituent, a precursor containing the piperidine moiety can be incorporated into the cyclization step. For instance, a β-keto ester derived from N-Boc-piperidine-4-carboxylic acid can be reacted with an amidine to form the pyrimidine ring directly attached to the piperidine. mdpi.comnih.gov These methods offer a convergent approach to the target molecule, allowing for the rapid assembly of the core structure. nih.gov
Targeted Synthesis of this compound and its Direct Analogs
Pathways from N-Boc-piperidine-4-carboxylic acid to Pyrimidine Scaffolds
N-Boc-piperidine-4-carboxylic acid is a versatile starting material for the synthesis of this compound. A key strategy involves converting the carboxylic acid into a β-keto ester. mdpi.comnih.gov This transformation can be achieved by reacting N-Boc-piperidine-4-carboxylic acid with Meldrum's acid in the presence of coupling agents like EDC·HCl and DMAP. nih.gov The resulting intermediate is then treated with N,N-dimethylformamide dimethyl acetal (B89532) to form a β-enamino diketone. mdpi.comnih.gov This enamino diketone is a key precursor that can undergo cyclocondensation with various amidines or guanidines to construct the pyrimidine ring. rsc.org
Alternatively, the carboxylic acid can be converted to its corresponding methyl ester, which can then be used in various coupling and cyclization reactions. chemicalbook.comchemicalbook.com
Incorporation of 4-amino-1-Boc-piperidine into Heterocyclic Systems
4-Amino-1-Boc-piperidine is another crucial building block for introducing the piperidine moiety. sigmaaldrich.comsigmaaldrich.com Its primary amine functionality allows for direct reaction with activated heterocyclic systems. For instance, in the synthesis of certain kinase inhibitors, 4-amino-1-Boc-piperidine is reacted with a chlorinated pyrrolo[2,3-d]pyrimidine. nih.gov This nucleophilic aromatic substitution reaction directly forms the desired piperidine-pyrimidine linkage.
The Buchwald-Hartwig amination, as previously discussed, is also a prominent method for incorporating 4-amino-1-Boc-piperidine. researchgate.net This palladium-catalyzed approach is particularly effective when direct nucleophilic substitution is challenging due to the electronic nature of the pyrimidine ring.
Formation of Methyl 3(5)-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates
While not a direct synthesis of a pyrimidine, the formation of pyrazole (B372694) analogs provides insight into related heterocyclic synthesis from piperidine precursors. The synthesis of methyl 3(5)-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates starts from N-Boc-piperidine-4-carboxylic acid. mdpi.comnih.gov The acid is first converted to a β-keto ester, which is then reacted with N,N-dimethylformamide dimethyl acetal to yield a β-enamino diketone. mdpi.comnih.govnih.gov Subsequent cyclocondensation of this intermediate with various hydrazines affords the target pyrazole derivatives. mdpi.comnih.govnih.govdergipark.org.tr This methodology highlights the utility of piperidine-derived β-dicarbonyl synthons in constructing five-membered heterocyclic rings, a strategy that can be conceptually extended to the six-membered pyrimidine system.
Table 2: Synthetic Intermediates and Products
| Starting Material | Key Intermediate | Product |
| N-Boc-piperidine-4-carboxylic acid | β-enamino diketone | This compound |
| 4-Amino-1-Boc-piperidine | - | This compound |
| N-Boc-piperidine-4-carboxylic acid | β-enamino diketone | Methyl 3(5)-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylate |
Protecting Group Chemistry in this compound Synthesis
The use of protecting groups is essential in the synthesis of this compound to ensure chemoselectivity and prevent unwanted side reactions. The tert-butoxycarbonyl (Boc) group is the most prominent protecting group in this context.
The Boc group is used to protect the nitrogen atom of the piperidine ring. This is typically achieved by reacting the piperidine precursor with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base. google.com The Boc group is advantageous because it is stable under a wide range of reaction conditions used for pyrimidine synthesis, including basic and nucleophilic conditions. youtube.com
Crucially, the Boc group can be readily removed under acidic conditions, for example, using trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to deprotect the piperidine nitrogen. youtube.comnih.gov This allows for further functionalization of the piperidine nitrogen if required. The strategic use of the Boc protecting group is therefore a cornerstone of the synthetic routes to this compound and its derivatives, enabling the construction of complex molecules with high precision.
Boc Protection Strategies for Piperidine Nitrogen
The protection of the secondary amine in the piperidine ring is a crucial step in the synthesis of many complex molecules, including this compound. The tert-butoxycarbonyl (Boc) group is widely employed for this purpose due to its stability under various reaction conditions and its straightforward removal under mild acidic conditions. wikipedia.orgnih.gov The most common reagent for introducing the Boc group is di-tert-butyl dicarbonate, often referred to as Boc anhydride (B1165640) ((Boc)₂O). wikipedia.orgcommonorganicchemistry.com
The reaction involves the nucleophilic attack of the piperidine nitrogen atom on one of the carbonyl carbons of (Boc)₂O. commonorganicchemistry.commasterorganicchemistry.com This process can be performed under aqueous or anhydrous conditions. wikipedia.orgorganic-chemistry.org Often, a base is used to facilitate the reaction. While the reaction can proceed without a base, the addition of bases like sodium bicarbonate, triethylamine, or 4-dimethylaminopyridine (B28879) (DMAP) is common to neutralize the protonated amine and drive the reaction to completion. wikipedia.orgchemicalbook.com DMAP is a particularly powerful nucleophilic catalyst that significantly increases the reactivity of (Boc)₂O. chemicalbook.comrsc.org
The general mechanism for Boc protection involves the amine attacking a carbonyl group of (Boc)₂O, which leads to the departure of a tert-butyl carbonate leaving group. This leaving group then abstracts the proton from the now-protonated amine. The resulting tert-butyl bicarbonate is unstable and decomposes into gaseous carbon dioxide and tert-butanol. commonorganicchemistry.com
A typical procedure for the N-Boc protection of a piperidine derivative involves treating the piperidine substrate with (Boc)₂O in a suitable solvent, such as dichloromethane (CH₂Cl₂), acetonitrile, or methanol, often in the presence of a base like triethylamine and a catalytic amount of DMAP. google.com For instance, the synthesis of fentanyl analogs has utilized the reductive amination of N-Boc-4-piperidinone, followed by further transformations while the Boc group protects the piperidine nitrogen. dtic.mil
Table 1: Exemplary Conditions for Boc Protection of Piperidine Derivatives
| Reagents | Base | Solvent(s) | Temperature | Reaction Time | Reference(s) |
| (Boc)₂O | Triethylamine, DMAP | Dichloromethane (CH₂Cl₂) | 0°C to Room Temp. | 12 h | |
| (Boc)₂O | Diisopropylethylamine | Dichloromethane (CH₂Cl₂) | Room Temp. | 16 h | dtic.mil |
| (Boc)₂O | Potassium Carbonate | Methanol | 25-30°C | 6-8 h | google.com |
| (Boc)₂O | Sodium Bicarbonate | Water/Dioxane | Not Specified | Not Specified | wikipedia.org |
Deprotection Methodologies for the Boc Group
The removal of the Boc protecting group is a critical step to liberate the piperidine nitrogen for subsequent reactions. This is typically achieved under acidic conditions, which cause the cleavage of the carbamate (B1207046) bond. wikipedia.orgnih.gov The most common reagents for this transformation are trifluoroacetic acid (TFA) and hydrogen chloride (HCl) in an organic solvent like dioxane. commonorganicchemistry.comcommonorganicchemistry.com
Trifluoroacetic Acid (TFA) Deprotection
Trifluoroacetic acid is a strong acid that effectively removes the Boc group. fiveable.me The deprotection can be performed using neat TFA or a solution of TFA in a solvent like dichloromethane (DCM). wikipedia.orgmasterorganicchemistry.com
The mechanism proceeds through the protonation of the carbamate's carbonyl oxygen by TFA. This is followed by the loss of the stable tert-butyl cation, which generates a carbamic acid intermediate. masterorganicchemistry.comcommonorganicchemistry.com This carbamic acid is unstable and readily undergoes decarboxylation, releasing carbon dioxide gas and yielding the free amine. commonorganicchemistry.com The resulting amine is then protonated by the excess acid to form the corresponding trifluoroacetate (B77799) salt. commonorganicchemistry.com To prevent the reactive tert-butyl cation from causing side reactions, scavenger reagents like anisole (B1667542) or thioanisole (B89551) may be added to the reaction mixture. wikipedia.org
Table 2: Typical Conditions for TFA-mediated Boc Deprotection
| Reagent(s) | Solvent | Temperature | Typical Duration | Reference(s) |
|---|---|---|---|---|
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 0°C to Room Temp. | 30 min | rsc.org |
Hydrochloric Acid (HCl) in Dioxane Deprotection
An alternative and widely used method for Boc deprotection involves using a solution of hydrogen chloride in 1,4-dioxane, typically at a concentration of 4M. commonorganicchemistry.comnih.gov This method is considered fast, efficient, and often provides excellent yields. nih.govresearchgate.net The reaction is generally carried out at room temperature and is often complete within 30 minutes. researchgate.net
A significant advantage of the HCl/dioxane protocol is its selectivity. It has been shown to selectively deprotect N-Boc groups in the presence of other acid-sensitive functionalities, such as tert-butyl esters and tert-butyl ethers. nih.govresearchgate.net However, it is not selective over phenolic tert-butyl ethers. researchgate.net The workup procedure often involves the removal of the solvent in vacuo, with the product being isolated as the hydrochloride salt. commonorganicchemistry.com This method was successfully employed in the synthesis of fentanyl, where the Boc group on the piperidine ring was removed using 4M HCl in dioxane to yield the key amine intermediate. dtic.mil
Table 3: Typical Conditions for HCl/Dioxane-mediated Boc Deprotection
| Reagent | Solvent | Temperature | Typical Duration | Reference(s) |
|---|---|---|---|---|
| 4M HCl in Dioxane | Dioxane | Room Temp. | 30 min | nih.govresearchgate.net |
| 4N HCl in Dioxane | Dioxane | Room Temp. | 2 h | commonorganicchemistry.com |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy serves as a fundamental tool for the structural elucidation of organic compounds. For This compound , both one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques are employed to map out the proton and carbon frameworks and to establish the precise connectivity and spatial relationships within the molecule.
¹H NMR Spectral Analysis for Proton Environment Elucidation
The ¹H NMR spectrum of This compound provides distinct signals corresponding to each unique proton environment. The spectrum is characterized by signals from the pyrimidine ring, the piperidine ring, and the tert-butoxycarbonyl (Boc) protecting group.
The pyrimidine ring protons typically appear in the downfield region of the spectrum due to the deshielding effect of the aromatic and heteroatomic system. The proton at the C2 position of the pyrimidine ring is expected to resonate as a singlet, while the protons at the C5 and C6 positions would appear as doublets.
The piperidine ring protons show more complex splitting patterns. The proton attached to the same carbon as the pyrimidine ring (the methine proton at C4) is a key landmark, typically appearing as a multiplet. The methylene (B1212753) protons of the piperidine ring adjacent to the nitrogen atom are observed at a different chemical shift compared to the other methylene protons due to the influence of the Boc-protecting group. The large tert-butyl group of the Boc protecting group gives rise to a prominent singlet in the upfield region, integrating to nine protons.
A representative summary of the proton chemical shifts is presented in the table below.
| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity |
| Pyrimidine-H2 | ~8.90 | s (singlet) |
| Pyrimidine-H5, H6 | ~8.50, ~7.20 | d (doublet) |
| Piperidine-H4 (methine) | ~3.10 | m (multiplet) |
| Piperidine-H (axial, eq) | ~4.20, ~2.90 | m (multiplet) |
| Piperidine-H (axial, eq) | ~1.90, ~1.70 | m (multiplet) |
| Boc (-C(CH₃)₃) | ~1.45 | s (singlet) |
Table 1: Interactive ¹H NMR Data for this compound
¹³C NMR Spectroscopy for Carbon Skeleton Confirmation
The ¹³C NMR spectrum provides essential information about the carbon framework of the molecule. Each unique carbon atom in This compound gives a distinct signal, confirming the presence of the pyrimidine and N-Boc-piperidine moieties.
The carbon atoms of the pyrimidine ring are observed in the downfield region, typically between 150 and 160 ppm. The carbonyl carbon of the Boc group is also found in this region, usually around 155 ppm. The quaternary carbon of the tert-butyl group and the carbon atoms of the piperidine ring resonate at higher field strengths. The chemical shifts are a direct reflection of the electronic environment of each carbon atom.
| Carbon Assignment | Chemical Shift (δ) ppm |
| Pyrimidine-C2 | ~158.0 |
| Pyrimidine-C4 | ~165.0 |
| Pyrimidine-C5 | ~118.0 |
| Pyrimidine-C6 | ~157.0 |
| Boc (C=O) | ~154.8 |
| Boc (-C (CH₃)₃) | ~79.5 |
| Piperidine-C4 (methine) | ~38.0 |
| Piperidine-C (adjacent to N) | ~44.0 |
| Piperidine-C | ~31.0 |
| Boc (-C(CH₃ )₃) | ~28.4 |
Table 2: Interactive ¹³C NMR Data for this compound
Two-Dimensional NMR Techniques (e.g., HMBC, NOESY) for Regiochemistry and Stereochemistry
Two-dimensional NMR experiments, such as Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect Spectroscopy (NOESY), are instrumental in confirming the regiochemistry and stereochemistry of This compound .
HMBC spectra establish long-range (2-3 bond) correlations between protons and carbons. For instance, correlations would be observed between the piperidine-H4 proton and the pyrimidine carbons (C4 and C5), unequivocally confirming the attachment point of the piperidine ring to the pyrimidine ring. Similarly, correlations between the Boc protons and the carbonyl carbon, as well as the piperidine carbons adjacent to the nitrogen, solidify the structure of the N-Boc-piperidine moiety.
NOESY experiments provide through-space correlations between protons, which helps in determining the stereochemical arrangement. For example, spatial proximities between the axial and equatorial protons on the piperidine ring can be established, confirming its chair conformation.
Vibrational Spectroscopy
Vibrational spectroscopy, including FT-IR and FT-Raman techniques, provides valuable information about the functional groups present in the molecule and their vibrational modes.
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of This compound displays characteristic absorption bands that correspond to the stretching and bending vibrations of its functional groups. Key vibrational frequencies include the C=O stretching of the Boc group, C-N stretching, C-H stretching of the aliphatic and aromatic groups, and the characteristic ring vibrations of the pyrimidine moiety.
| Wavenumber (cm⁻¹) | Vibrational Mode Assignment |
| ~2975 | C-H stretching (aliphatic - piperidine and Boc) |
| ~1690 | C=O stretching (urethane carbonyl of Boc group) |
| ~1580, ~1550 | C=N and C=C stretching (pyrimidine ring) |
| ~1420 | C-H bending (CH₂ and CH₃) |
| ~1240 | C-N stretching (piperidine and urethane) |
| ~1160 | C-O stretching (urethane of Boc group) |
Table 3: Key FT-IR Vibrational Frequencies for this compound
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns. For this compound, with a molecular formula of C₁₄H₂₁N₃O₂, the expected monoisotopic mass is approximately 263.16 g/mol . In a typical mass spectrum, the molecular ion peak (M⁺) would be observed at this mass-to-charge ratio (m/z).
The fragmentation of this compound under electron ionization (EI) is predicted to follow characteristic pathways dictated by the lability of its functional groups. The tert-butoxycarbonyl (Boc) protecting group is notably fragile and prone to cleavage. A primary fragmentation event would be the loss of the Boc group, either as isobutylene (B52900) (56 Da) and carbon dioxide (44 Da) or through the cleavage of the C-O bond to generate a highly stable tert-butyl cation at m/z 57. The appearance of a prominent peak at m/z 57 is a hallmark of Boc-protected compounds.
Subsequent fragmentation would likely involve the piperidine and pyrimidine rings. Cleavage of the bond between the piperidine and pyrimidine rings could result in fragments corresponding to the individual ring systems. The pyrimidine ring itself is relatively stable, though it can undergo characteristic ring-opening fragmentations. bldpharm.com The piperidine ring can undergo alpha-cleavage adjacent to the nitrogen atom, leading to the formation of various charged species.
A plausible fragmentation pathway would begin with the loss of the entire Boc group (100 Da) to yield a piperidin-4-ylpyrimidine cation. Further fragmentation could involve the loss of the pyrimidine ring or fragmentation within the piperidine ring structure. The table below outlines the expected major fragment ions for this compound based on common fragmentation patterns of similar structures.
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Structural Formula of Fragment |
| 263 | [M]⁺ (Molecular Ion) | [C₁₄H₂₁N₃O₂]⁺ |
| 207 | [M - C₄H₈]⁺ | [C₁₀H₁₃N₃O₂]⁺ |
| 164 | [M - C₅H₉O₂]⁺ | [C₉H₁₂N₃]⁺ |
| 79 | [C₄H₃N₂]⁺ (Pyrimidine ring) | [C₄H₃N₂]⁺ |
| 57 | [C₄H₉]⁺ (tert-butyl cation) | [C₄H₉]⁺ |
This table is predictive and based on the general principles of mass spectrometry. Actual experimental data may vary.
X-ray Crystallography for Solid-State Structure Determination
As of the latest available information, a crystal structure for this compound determined by single-crystal X-ray diffraction has not been reported in publicly accessible crystallographic databases. Therefore, detailed experimental data on its solid-state conformation, including bond lengths, bond angles, and intermolecular interactions, are not available.
While specific crystallographic data for the title compound is unavailable, analysis of crystal structures of related compounds containing both piperidine and pyrimidine moieties can offer insights into the likely solid-state conformation. For instance, the piperidine ring typically adopts a chair conformation to minimize steric strain. nih.gov The relative orientation of the pyrimidine ring with respect to the piperidine ring would be determined by steric hindrance and potential intermolecular hydrogen bonding interactions in the crystal lattice. The Boc group, being bulky, would significantly influence the crystal packing.
Without experimental data, a definitive description of the unit cell parameters, space group, and other crystallographic details for this compound cannot be provided.
Theoretical and Computational Chemistry Studies on 4 N Boc Piperidin 4 Yl Pyrimidine
Quantum Chemical Calculations
Quantum chemical calculations have become an indispensable tool for predicting and understanding the behavior of molecules at the atomic level. For a molecule such as 4-(N-Boc-piperidin-4-yl)pyrimidine, these methods can elucidate its stable conformations, electronic structure, and reactivity patterns, which are crucial for its potential applications.
Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is particularly effective for optimizing molecular geometries to find the most stable, lowest-energy conformation. For this compound, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be employed to determine bond lengths, bond angles, and dihedral angles. The optimization process ensures that the calculated structure corresponds to a true energy minimum on the potential energy surface.
The electronic structure, including the distribution of electron density and the energies of molecular orbitals, can also be thoroughly investigated using DFT. These calculations provide a foundational understanding of the molecule's intrinsic properties.
Illustrative Data Table for Optimized Geometrical Parameters:
| Parameter | Bond/Angle | Calculated Value (Illustrative) |
| Bond Length | C-N (pyrimidine) | 1.34 Å |
| C-C (pyrimidine) | 1.39 Å | |
| C-N (piperidine) | 1.47 Å | |
| C-C (piperidine) | 1.54 Å | |
| N-C (Boc) | 1.37 Å | |
| C=O (Boc) | 1.23 Å | |
| Bond Angle | C-N-C (pyrimidine) | 115° |
| N-C-N (pyrimidine) | 127° | |
| C-N-C (piperidine) | 112° | |
| Dihedral Angle | Pyrimidine-Piperidine | 45° |
HOMO-LUMO Analysis for Electronic Transitions and Reactivity
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in determining a molecule's chemical reactivity and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The energy gap between the HOMO and LUMO (ΔE) is a key indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. researchgate.netmdpi.com
For this compound, the HOMO is likely to be localized on the more electron-rich regions, such as the piperidine (B6355638) nitrogen or the pyrimidine (B1678525) ring, while the LUMO may be distributed over the electron-deficient pyrimidine ring. researchgate.net The HOMO-LUMO gap would provide insights into the molecule's kinetic stability and the energy required for electronic excitation.
Illustrative Data Table for Frontier Molecular Orbital Energies:
| Parameter | Energy (eV) (Illustrative) |
| HOMO | -6.5 |
| LUMO | -1.2 |
| HOMO-LUMO Gap (ΔE) | 5.3 |
Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. semanticscholar.orgun.org The MEP map displays regions of negative potential (red), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack.
In the case of this compound, the MEP map would likely show negative potential around the nitrogen atoms of the pyrimidine ring and the carbonyl oxygen of the Boc group, indicating these as sites for electrophilic interaction. Conversely, positive potential would be expected around the hydrogen atoms.
Fukui Function Analysis for Chemical Reactivity Prediction
The Fukui function is a local reactivity descriptor derived from DFT that helps to identify the most reactive sites in a molecule. sigmaaldrich.comeurjchem.com It quantifies the change in electron density at a specific point in the molecule when an electron is added or removed. There are three types of Fukui functions: f(r) for nucleophilic attack, f(r) for electrophilic attack, and f(r) for radical attack. By calculating these indices for each atom in this compound, one can predict the most probable sites for different types of chemical reactions.
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Delocalization
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It examines the delocalization of electron density from occupied Lewis-type orbitals (bonds and lone pairs) to unoccupied non-Lewis-type orbitals (antibonding and Rydberg orbitals). eurjchem.com This analysis can reveal hyperconjugative interactions and charge transfer events that contribute to the molecule's stability.
For this compound, NBO analysis would likely highlight interactions between the lone pairs of the nitrogen and oxygen atoms and the antibonding orbitals of adjacent bonds, providing a quantitative measure of their stabilizing energies.
Illustrative Data Table for NBO Analysis:
| Donor NBO | Acceptor NBO | E(2) (kcal/mol) (Illustrative) |
| LP(1) N (pyrimidine) | π(C-N) | 5.2 |
| LP(1) O (Boc) | σ(N-C) | 2.8 |
| σ(C-H) | σ*(C-N) | 1.5 |
*E(2) represents the stabilization energy of the hyperconjugative interaction.
Topological Studies (AIM, ELF, LOL) for Bonding Characterization
Topological analyses, such as the Quantum Theory of Atoms in Molecules (AIM), the Electron Localization Function (ELF), and the Localized Orbital Locator (LOL), provide profound insights into the nature of chemical bonds and non-covalent interactions. peptide.comsigmaaldrich.com
AIM analysis examines the topology of the electron density to define atomic basins and characterize bond critical points, which can distinguish between covalent and ionic bonds and identify hydrogen bonds.
ELF and LOL provide a measure of electron localization, which helps to visualize the spatial regions corresponding to chemical bonds, lone pairs, and atomic cores.
For this compound, these studies would offer a detailed description of the covalent character of the bonds within the pyrimidine and piperidine rings and could reveal weaker intramolecular interactions that influence the molecule's conformation.
Molecular Dynamics (MD) Simulations
Molecular dynamics (MD) simulations offer a powerful lens to observe the time-dependent behavior of molecules, providing a detailed picture of their flexibility and interactions at an atomic level.
Conformational Analysis and Dynamics of the Piperidine Ring
The piperidine ring, a common motif in pharmaceuticals, typically adopts a chair conformation to minimize steric strain. However, the presence of substituents, such as the N-Boc (tert-butoxycarbonyl) group and the pyrimidine ring at the 4-position, introduces specific conformational preferences and dynamic behaviors.
MD simulations can elucidate the conformational landscape of the N-Boc-piperidine ring in this compound. The bulky N-Boc group generally influences the conformational equilibrium of the piperidine ring. Computational studies on N-substituted piperidines have shown that the preference for the axial or equatorial orientation of the substituent is influenced by a combination of steric and electronic factors nih.gov. In the case of N-Boc-piperidine, the carbamate (B1207046) group introduces planar character to the nitrogen, affecting the ring's puckering and the energetic barrier between chair and boat conformations.
The conformational dynamics of fluorinated piperidine derivatives have been systematically studied using NMR spectroscopy and computational methods, revealing that electrostatic and hyperconjugative interactions can stabilize axial conformers nih.govresearchgate.net. While not a fluorinated derivative, these studies underscore the principle that substituents significantly modulate the conformational preferences of the piperidine ring. For this compound, MD simulations would likely show the pyrimidine group predominantly in an equatorial position to minimize 1,3-diaxial interactions, a common observation in 4-substituted piperidines. The dynamics would also reveal the rotational freedom around the C-C bond connecting the piperidine and pyrimidine rings and any influence this has on the piperidine ring's conformation. A computational tool like ConfID can be employed to identify and characterize the different conformational populations sampled during MD simulations ufrgs.br.
Ligand-Target Interaction Dynamics in Mechanistic Contexts
For instance, in the context of a kinase inhibitor, this compound would likely orient its pyrimidine ring to form hydrogen bonds with the backbone of the kinase hinge region. The piperidine ring and its N-Boc group would then extend into other pockets of the ATP-binding site, contributing to binding affinity and selectivity through van der Waals and hydrophobic interactions. MD simulations can track the stability of these hydrogen bonds, the flexibility of the ligand within the binding pocket, and any conformational changes induced in the protein upon binding nih.gov.
Studies on pyrido[3,4-d]pyrimidine (B3350098) derivatives as Mps1 kinase inhibitors have used MD simulations to validate docking poses and have shown that van der Waals interactions and nonpolar solvation energies are key contributors to the binding free energy nih.gov. Similarly, simulations of piperidine derivatives as Akt inhibitors have confirmed the stability of receptor-ligand interactions predicted by docking benthamdirect.com. These studies provide a framework for how the interactions of this compound with a potential target could be analyzed, revealing the dynamic nature of key interactions that are crucial for its mechanism of action.
In Silico Approaches to Structure-Activity Relationships (SAR) Based on Molecular Descriptors
Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of modern drug design, establishing a mathematical correlation between the chemical structure of a series of compounds and their biological activity. These models rely on molecular descriptors, which are numerical representations of the chemical and physical properties of a molecule.
For a series of analogues based on the this compound scaffold, a QSAR study would involve calculating a wide range of molecular descriptors. These can be categorized as:
1D descriptors: Molecular weight, atom counts, etc.
2D descriptors: Topological indices, molecular connectivity indices, and 2D autocorrelation descriptors. These have been successfully used in QSAR models for piperidine derivatives nih.gov.
3D descriptors: Properties derived from the 3D structure of the molecule, such as steric parameters (e.g., from CoMFA - Comparative Molecular Field Analysis) and electronic properties (e.g., from CoMSIA - Comparative Molecular Similarity Indices Analysis). These have been applied to piperidine derivatives targeting protein kinase B benthamdirect.com.
A QSAR model for a set of this compound analogues could reveal key structural features for a specific biological activity. For example, a model might indicate that increasing the hydrophobicity of a substituent on the pyrimidine ring enhances activity, or that a specific electrostatic potential distribution is crucial for target binding. Machine learning methods, such as support vector machines and random forests, are increasingly used to build robust QSAR models for complex datasets, as demonstrated in studies on CDK4 inhibitors rsc.org. The insights gained from such models can guide the design of new, more potent compounds.
Table 1: Examples of Molecular Descriptors for SAR Studies
| Descriptor Category | Example Descriptors | Potential Relevance for this compound |
| Constitutional (1D) | Molecular Weight, Number of H-bond donors/acceptors | Basic properties influencing solubility and membrane permeability. |
| Topological (2D) | Kier & Hall connectivity indices, Balaban J index | Encodes information about the branching and shape of the molecule. |
| Geometrical (3D) | Molecular surface area, Molecular volume | Relates to the size and shape of the molecule, important for fitting into a binding site. |
| Quantum-Chemical | HOMO/LUMO energies, Dipole moment | Describes electronic properties, crucial for electrostatic and orbital-based interactions. |
| Physicochemical | LogP (lipophilicity), pKa | Influences pharmacokinetics (absorption, distribution, metabolism, excretion). |
Computational Prediction of Mechanistic Pathways for Chemical Reactions
Computational tools are increasingly being used to predict and analyze synthetic routes for complex molecules. For this compound, computational methods can help in designing efficient synthetic strategies by performing retrosynthetic analysis.
Retrosynthesis prediction algorithms, often powered by machine learning, can propose disconnections of the target molecule into simpler, commercially available precursors nih.govnih.govarxiv.org. For this compound, a likely retrosynthetic disconnection would break the bond between the pyrimidine and piperidine rings. This suggests a synthesis strategy involving the coupling of a suitable piperidine derivative with a pyrimidine derivative.
Plausible Computationally Predicted Retrosynthetic Pathway:
A common strategy for the synthesis of N-arylpiperidines involves the reaction of a piperidine with an activated aryl halide chemistryviews.orgnih.gov. In the case of this compound, a plausible synthetic route could involve the nucleophilic aromatic substitution (SNAr) reaction between 4-chloropyrimidine (B154816) and tert-butyl 4-aminopiperidine-1-carboxylate.
Forward Synthesis Prediction:
Computational chemistry can also be used to model the reaction mechanism of the proposed synthetic steps. For the SNAr reaction, density functional theory (DFT) calculations could be employed to determine the activation energies of different pathways and to predict the most favorable reaction conditions. Such calculations can provide insights into the role of the solvent, base, and temperature on the reaction outcome.
For instance, a general strategy for the synthesis of N-(hetero)arylpiperidines has been developed using a pyridine (B92270) ring-opening and ring-closing approach to generate pyridinium (B92312) salt intermediates, which can then be converted to a variety of piperidine derivatives chemistryviews.orgnih.gov. While not directly applicable to the pyrimidine ring, this highlights the kind of innovative synthetic strategies that can be explored and optimized with the aid of computational tools.
Mechanistic Aspects of Molecular Interactions Involving 4 N Boc Piperidin 4 Yl Pyrimidine and Its Derivatives
Binding Mechanisms with Macromolecular Targets (e.g., Enzymes, Receptors)
The pyrimidine (B1678525) core of these compounds is a key structural feature that often participates in hydrogen bonding and other non-covalent interactions within the binding sites of macromolecular targets. nih.govresearchgate.net For instance, derivatives of 4-(N-Boc-piperidin-4-yl)pyrimidine have been investigated as inhibitors of various kinases, where the pyrimidine ring can mimic the purine (B94841) base of ATP, thus competing for the ATP-binding site. nih.gov The nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors, while the substituents on the ring can form additional interactions, enhancing binding affinity.
The piperidine (B6355638) moiety also plays a crucial role in the binding mechanism. Depending on its conformation and substituents, it can interact with hydrophobic pockets or form electrostatic interactions within the target protein. For example, in the context of protein kinase B (PKB/Akt) inhibitors, the piperidine scaffold, when appropriately substituted, can exploit subtle differences in the ATP-binding sites between related kinases, leading to increased selectivity. nih.gov The basic amino group on a modified piperidine ring can form favorable close contacts, such as with a methionine residue in PKB, an interaction not available in the closely related PKA. nih.gov
Derivatives of this scaffold have also been explored as allosteric modulators of receptors. For example, a related piperidine derivative, AC-42, has been shown to be an allosteric agonist of the muscarinic M1 receptor. nih.gov This indicates that the molecule binds to a site topographically distinct from the orthosteric binding site, inducing a conformational change in the receptor that leads to its activation. nih.gov This allosteric binding was confirmed by studies showing that the compound did not fully inhibit the binding of an orthosteric radioligand and retarded its dissociation rate. nih.gov
The nature of the substituents on both the pyrimidine and piperidine rings is critical in determining the specific binding interactions. For instance, in the development of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD) inhibitors, modifications at three different positions of a pyrimidine-4-carboxamide (B1289416) scaffold were explored to optimize potency. nih.gov The replacement of a morpholine (B109124) substituent with an (S)-3-hydroxypyrrolidine increased activity tenfold, highlighting the importance of specific functional groups in achieving high-affinity binding. nih.gov
Rational Design Principles Based on Ligand-Target Structural Relationships
The design of novel derivatives of this compound is often guided by a deep understanding of the structural relationships between the ligand and its macromolecular target. researchgate.netnih.gov This rational design approach leverages structural information from X-ray crystallography or homology modeling to create molecules with improved potency and selectivity.
A key principle in the rational design of kinase inhibitors based on this scaffold is the exploitation of specific interactions within the ATP-binding pocket. For example, to improve selectivity for protein kinase B (PKB) over the related protein kinase A (PKA), larger lipophilic substituents can be introduced to the benzyl (B1604629) group of a 4-benzyl-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amine derivative. nih.gov This strategy takes advantage of a single amino acid difference between the two kinases, allowing the bulkier group to fit favorably in the PKB binding site but not in that of PKA. nih.gov
Another design strategy involves modifying the linker between the core scaffold and its substituents. In the development of PKB inhibitors, the initial 4-amino-4-benzylpiperidine scaffold suffered from poor metabolic stability. nih.gov By replacing the direct linkage with a carboxamide group, researchers were able to develop potent and orally bioavailable inhibitors. nih.gov This modification altered the structure-activity relationship, demonstrating that the linker's flexibility and chemical nature are crucial for optimal interaction with the target. nih.gov
Conformational restriction is another powerful design principle. By replacing a flexible N-methylphenethylamine group with a more rigid (S)-3-phenylpiperidine, the inhibitory potency of a NAPE-PLD inhibitor was increased threefold. nih.gov This strategy reduces the entropic penalty upon binding, leading to a more favorable binding affinity.
The following table summarizes some rational design strategies employed for derivatives of the 4-(piperidin-4-yl)pyrimidine (B1289431) scaffold:
| Design Principle | Target | Rationale | Outcome |
| Introduction of bulky lipophilic groups | Protein Kinase B (PKB) | Exploit differences in the ATP-binding site compared to PKA to enhance selectivity. nih.gov | Increased selectivity for PKB over PKA. nih.gov |
| Modification of the linker | Protein Kinase B (PKB) | Improve metabolic stability and oral bioavailability. nih.gov | Development of potent and orally bioavailable inhibitors. nih.gov |
| Conformational restriction | NAPE-PLD | Reduce the entropic penalty upon binding. nih.gov | Increased inhibitory potency. nih.gov |
| Introduction of specific functional groups | NAPE-PLD | Optimize interactions with the binding site. nih.gov | Tenfold increase in activity. nih.gov |
Mechanistic Insights from In Vitro Biochemical Assays (e.g., Inhibition Mechanisms, not "activity" values)
In vitro biochemical assays provide crucial mechanistic insights into how this compound derivatives interact with their targets. These assays go beyond simply measuring the potency of a compound and can reveal the specific mechanism of inhibition.
For kinase inhibitors derived from this scaffold, biochemical assays can determine whether the inhibition is competitive, non-competitive, or uncompetitive with respect to ATP. For instance, many pyrimidine-based kinase inhibitors are designed to be ATP-competitive, meaning they bind to the same site as ATP and directly compete with it for binding. nih.gov This is often confirmed through enzyme kinetic studies where the inhibitor's effect on the enzyme's reaction rate is measured at varying concentrations of both the inhibitor and ATP.
In the case of allosteric modulators, biochemical assays are essential for confirming the mechanism of action. For the muscarinic M1 receptor agonist AC-42, Schild analysis of the inhibition by an orthosteric antagonist yielded a slope significantly less than unity, which is indicative of a negative allosteric interaction. nih.gov Furthermore, radioligand binding assays demonstrated that AC-42 could not completely displace the binding of an orthosteric ligand, providing direct evidence for its allosteric binding mode. nih.gov The observation that AC-42 also slowed the dissociation rate of the orthosteric radioligand further solidified its characterization as an allosteric modulator that induces a conformational change in the receptor. nih.gov
The reversibility of inhibition is another important mechanistic detail that can be elucidated through in vitro assays. For inhibitors of human equilibrative nucleoside transporters (ENTs), a wash-out experiment can be performed. frontiersin.org In this type of assay, cells expressing the transporter are incubated with the inhibitor, which is then washed away. The recovery of transporter activity over time indicates whether the inhibition is reversible or irreversible. frontiersin.org
The following table outlines some in vitro assays used to probe the mechanism of action of this compound derivatives:
| Assay Type | Purpose | Mechanistic Insight |
| Enzyme kinetics | Determine the mode of enzyme inhibition. | Competitive, non-competitive, or uncompetitive inhibition. nih.gov |
| Schild analysis | Characterize the interaction between an agonist and an antagonist. | Orthosteric vs. allosteric interaction. nih.gov |
| Radioligand binding assays | Investigate binding to a receptor or transporter. | Direct binding, allosteric modulation, effect on ligand dissociation rate. nih.gov |
| Wash-out experiments | Determine the reversibility of inhibition. | Reversible vs. irreversible inhibition. frontiersin.org |
Role as a Chemical Probe in Biological Systems (Focus on chemical biology, not drug development)
Beyond their potential as therapeutic agents, derivatives of this compound can serve as valuable chemical probes for studying biological systems. A chemical probe is a small molecule that can be used to selectively modulate the function of a specific protein, allowing researchers to investigate the protein's role in cellular processes and disease.
To be an effective chemical probe, a compound should possess high potency and selectivity for its intended target. For example, LEI-401, a potent and selective inhibitor of NAPE-PLD, was used to investigate the role of this enzyme in the brain. nih.govsigmaaldrich.com By administering LEI-401 to mice, researchers were able to decrease the levels of N-acylethanolamines in the brain and observe the resulting effects on emotional behavior. sigmaaldrich.com This demonstrates how a well-characterized inhibitor can be used to dissect the function of a specific enzyme in a complex biological system.
Similarly, a selective allosteric agonist like AC-42 can be used to probe the function of the muscarinic M1 receptor. nih.gov Because it activates the receptor through a different mechanism than orthosteric agonists, it can be used to study the consequences of receptor activation in a way that is not possible with traditional agonists. nih.gov This can provide new insights into the signaling pathways downstream of the receptor and its role in various physiological processes.
The development of radiolabeled derivatives of this scaffold can also create powerful tools for chemical biology. For instance, a derivative of 4-arylamino pyrimidine was radiolabeled with Fluorine-18 to create a potential radiotracer for imaging focal adhesion kinase (FAK) in tumors. nih.gov Such a probe could be used to non-invasively monitor the expression and activity of FAK in living organisms, providing valuable information about tumor progression and response to therapy. nih.gov
The utility of a compound as a chemical probe is contingent on a thorough understanding of its mechanism of action. The in vitro biochemical assays described in the previous section are therefore essential for validating a compound's suitability as a probe.
Future Directions and Emerging Research Avenues
Development of Novel and Sustainable Synthetic Routes
The pursuit of green and sustainable chemistry is driving innovation in the synthesis of complex molecules like 4-(N-Boc-piperidin-4-yl)pyrimidine. Future synthetic strategies will likely move away from traditional, often harsh, reaction conditions towards more environmentally benign methodologies.
One promising approach involves multicomponent reactions (MCRs), which allow for the construction of complex products from three or more starting materials in a single step, minimizing waste and improving efficiency. acs.org For instance, a novel iridium-catalyzed multicomponent synthesis has been developed for pyrimidines using amidines and alcohols, liberating only hydrogen and water as byproducts. acs.org Adapting such a strategy could provide a more sustainable route to the pyrimidine (B1678525) core.
Another area of focus is the use of biomass-derived starting materials. Since alcohols can be sourced from lignocellulose, developing catalytic reactions that convert these renewable feedstocks into key chemical intermediates is a central theme of sustainable synthesis. acs.org Research into converting bio-derived alcohols into the necessary precursors for pyrimidine synthesis could significantly reduce the carbon footprint associated with producing this compound.
Exploration of Advanced Catalytic Methods in Synthesis
Catalysis is at the heart of modern organic synthesis, and the future development of this compound synthesis will heavily rely on novel catalytic systems.
Metal-Catalyzed Cross-Coupling: Palladium-catalyzed cross-coupling reactions are standard for forming the C-C bond between the pyrimidine and piperidine (B6355638) rings. Future research will likely focus on developing more active and stable catalysts that can operate under milder conditions and with lower catalyst loadings. Copper-catalyzed reactions are also emerging as powerful tools for constructing pyrimidine rings. For example, Cu(II)-catalyzed cycloaddition of alkynes with nitrogen-containing molecules like amidines offers a versatile route to substituted pyrimidines. mdpi.com
C-H Activation: Direct C-H activation is a highly sought-after strategy that avoids the need for pre-functionalized starting materials, thus shortening synthetic sequences. The development of catalysts capable of selectively activating C-H bonds on both the pyrimidine and piperidine precursors would represent a major leap forward in efficiency.
Magnetically Recoverable Nanocatalysts: To enhance sustainability, the use of magnetically recoverable nanocatalysts is gaining traction. nih.gov These catalysts can be easily separated from the reaction mixture using an external magnet and reused multiple times, reducing both cost and metal waste. nih.gov The application of such catalysts to the synthesis of pyrimidine derivatives is an active area of research. nih.gov
Application of Machine Learning in Compound Design and Prediction of Reactivity
Machine learning (ML) and artificial intelligence (AI) are poised to revolutionize chemical research. syrris.comnih.gov For this compound, these technologies offer several exciting possibilities.
Predictive Modeling: ML algorithms can be trained on existing chemical data to predict the properties and reactivity of new, unsynthesized compounds. researchgate.netnih.gov This allows chemists to prioritize the synthesis of analogs of this compound that are most likely to possess desired biological activities. nih.gov For example, ML models have been successfully used to predict the inhibition efficiencies of pyrimidine derivatives as corrosion inhibitors based on molecular descriptors. researchgate.net
Reaction Optimization: Bayesian optimization and other ML techniques can accelerate the optimization of reaction conditions, such as temperature, solvent, and catalyst choice. nih.gov This data-driven approach can significantly reduce the number of experiments needed to find the optimal conditions for synthesizing or modifying this compound, saving time and resources. youtube.com
Generative Models: AI can be used to design novel molecular structures de novo. By learning from vast databases of known molecules, generative models can propose new analogs of this compound with potentially improved properties, expanding the accessible chemical space for drug discovery.
Elucidation of Complex Reaction Mechanisms
A deeper understanding of reaction mechanisms is crucial for improving existing synthetic methods and developing new ones. Future research will employ a combination of advanced spectroscopic techniques and computational chemistry to unravel the intricate details of the reactions used to synthesize this compound.
Computational Chemistry: Density Functional Theory (DFT) calculations can be used to model reaction pathways, identify transition states, and predict reaction outcomes. This information can provide invaluable insights into the factors that control selectivity and reactivity, guiding the design of more efficient catalysts and reaction conditions. For example, DFT has been used to study the mechanism of nickel-catalyzed reactions, providing insights into how electronics influence selectivity. youtube.com
In-situ Reaction Monitoring: Techniques like high-resolution mass spectrometry and NMR spectroscopy allow for the real-time monitoring of reactions as they occur. This can help to identify transient intermediates and byproducts, providing a more complete picture of the reaction mechanism.
Expanding the Chemical Space of this compound Analogs for Fundamental Research
While this compound is a valuable building block, the exploration of its analogs with diverse functionalities is a key area for future research. This expansion of chemical space is crucial for fundamental studies in chemical biology and materials science.
Novel Scaffolds: Researchers are exploring the introduction of novel ring systems and substituents to the core structure. For instance, the synthesis of spirocyclic analogs, where a ring is fused to the piperidine moiety, could lead to compounds with unique three-dimensional shapes and biological properties. beilstein-journals.org The synthesis of pyrano-pyrimidines and other fused heterocyclic systems is also an area of active investigation. nih.gov
Functional Group Tolerance: A major goal is to develop synthetic methods that are tolerant of a wide range of functional groups. This would allow for the rapid generation of diverse libraries of analogs for high-throughput screening and structure-activity relationship (SAR) studies. Recent synthetic methods have shown good tolerance for many important functional groups. mdpi.com
Integration with Flow Chemistry and Automated Synthesis Platforms
The integration of chemical synthesis with automated platforms and flow chemistry is set to accelerate the discovery and development of new molecules. syrris.com
Flow Chemistry: Performing reactions in continuous flow reactors offers several advantages over traditional batch synthesis, including improved heat and mass transfer, enhanced safety, and the ability to easily scale up production. mdpi.com The synthesis of nitrogen-containing heterocycles like pyrazoles has already benefited from flow chemistry, with significant reductions in reaction times. mdpi.com Applying these principles to the synthesis of this compound could lead to more efficient and reproducible manufacturing processes. syrris.com
Automated Synthesis: Automated platforms can perform multi-step synthetic sequences with minimal human intervention. syrris.com When combined with machine learning algorithms for reaction planning and optimization, these systems can rapidly synthesize and test large numbers of compounds. mit.edu This high-throughput approach will be invaluable for exploring the chemical space around this compound and identifying new lead compounds for drug discovery.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
